N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide
説明
特性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(13-3-1-2-6-15-13)17-11-9-16-18(10-11)12-4-7-20-8-5-12/h1-3,6,9-10,12H,4-5,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFKXNHSVRTRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide typically involves multiple steps, starting with the preparation of the individual components. The tetrahydropyran ring can be synthesized via the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions . The picolinamide moiety is usually derived from picolinic acid through amidation reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: N-(1-(tetrahydro-2H-pyran
生物活性
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C₈H₁₃N₃O
- Molecular Weight: 167.21 g/mol
- CAS Number: 1190380-49-4
The biological activity of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound exhibits potent inhibitory effects on specific kinases, particularly Pim kinases, which are involved in cell proliferation and survival. For instance, it has been reported to have IC₅₀ values of 10 nM against Pim-2 kinase and 13 nM against Pim-1 kinase, indicating strong potential for therapeutic applications in cancer treatment .
- Cholinesterase Inhibition : Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various Gram-positive and Gram-negative bacteria, with IC₅₀ values ranging from 0.09 to 0.54 μM .
Pharmacological Effects
The pharmacological profile of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide includes:
- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including BEL-7402 (IC₅₀ = 9.400 μM) and A549 (IC₅₀ = 7.833 μM) . This suggests its potential as a lead compound in the development of anticancer agents.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative disease models .
Case Study 1: Anticancer Activity
In a study assessing the effects of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide on cancer cell lines, researchers observed significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of the compound against hydrogen peroxide-induced toxicity in PC12 cells. Results indicated that treatment with N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide significantly reduced cell death and oxidative stress markers.
Table: Summary of Biological Activities
| Activity | Target/Cell Line | IC₅₀ (µM) |
|---|---|---|
| Pim Kinase Inhibition | Pim-1 | 13 |
| Pim-2 | 10 | |
| Cholinesterase Inhibition | AChE | < 2.6 |
| BuChE | < 2.3 | |
| Anticancer Activity | BEL-7402 | 9.400 |
| A549 | 7.833 | |
| Neuroprotection | PC12 Cells | Not specified |
類似化合物との比較
Structural Analogs and Substituent Effects
The provided evidence highlights 1,3,4-thiadiazole-pyrazole hybrids (e.g., compounds derived from 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) as structurally related analogs . Below is a comparative analysis:
Key Differences and Implications
Substituent Chemistry: The tetrahydro-2H-pyran-4-yl group in the target compound likely improves aqueous solubility and metabolic stability compared to the 4-nitrophenyl group in thiadiazole analogs, which may confer cytotoxicity risks .
Biological Activity :
- Thiadiazole-pyrazole hybrids demonstrated broad-spectrum antimicrobial activity , with four compounds outperforming others against Gram-positive (B. mycoides) and fungal (C. albicans) strains . The nitro group’s electron-withdrawing effects may enhance reactivity toward microbial targets.
- The absence of nitro groups in the target compound suggests a divergent mechanism, possibly favoring kinase or protease inhibition via picolinamide’s chelation properties.
Synthetic Complexity: Thiadiazole derivatives require multi-step cyclization and hydrazonoyl intermediates, whereas the target compound’s synthesis may involve amide coupling and pyran functionalization.
Q & A
Q. Advanced
- Cardiac fibrosis : In Chagas’ disease models, GW788388 (10 mg/kg/day orally) reduced collagen deposition by 40% and improved ejection fraction .
- PK optimization :
How should researchers address discrepancies in reported IC50 values for GW788388 across different studies?
Advanced
Discrepancies may arise from:
- Assay conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) affect competitive inhibition. Standardize ATP levels to Km values .
- Cell line variability : Use isogenic cell lines (e.g., HEK293-ALK5 vs. cancer lines) to control for endogenous TGF-β signaling .
- Data normalization : Reference activity to a positive control (e.g., SB-431542) to mitigate plate-to-plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
